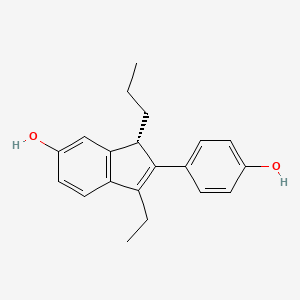
(3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL: is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with ethyl, hydroxyphenyl, and propyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL typically involves multi-step organic synthesis. One common approach is the Friedel-Crafts alkylation of an indene derivative, followed by selective functionalization of the aromatic ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the alkylation and functionalization steps. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the indene structure, resulting in the formation of alcohols or saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: In chemistry, (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-2-(4-Hydroxyphenyl)-3,7-chromanediol
Comparison: Compared to these similar compounds, (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL is unique due to its indene backbone and specific substitution pattern. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
205639-20-9 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-ol |
InChI |
InChI=1S/C20H22O2/c1-3-5-18-19-12-15(22)10-11-17(19)16(4-2)20(18)13-6-8-14(21)9-7-13/h6-12,18,21-22H,3-5H2,1-2H3/t18-/m0/s1 |
InChI 键 |
LAOKKJPJFDGESA-SFHVURJKSA-N |
手性 SMILES |
CCC[C@H]1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)CC |
规范 SMILES |
CCCC1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)

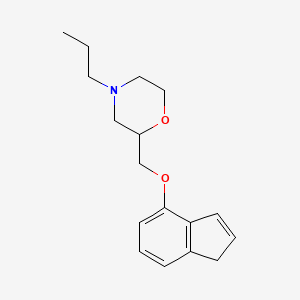
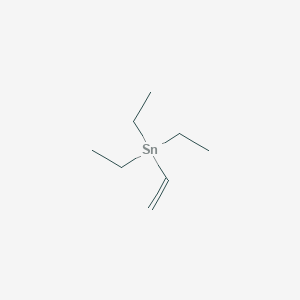
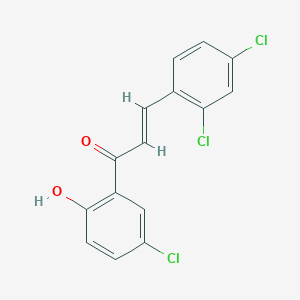
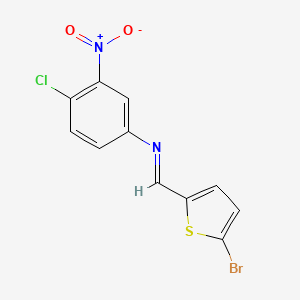
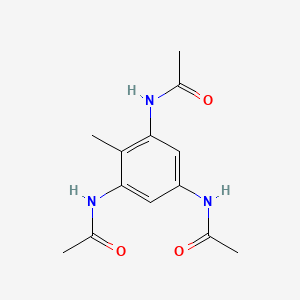
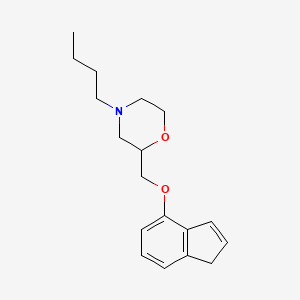
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

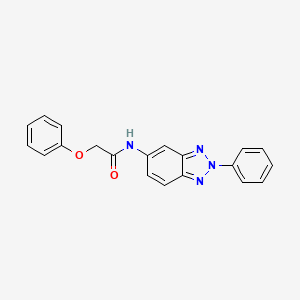
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
